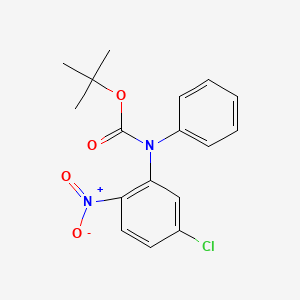
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical compound with the molecular formula C₁₇H₁₇ClN₂O₄ and a molecular weight of 348.78 g/mol . This compound is known for its applications in various fields, including neurology research, particularly in the study of pain and inflammation .
Métodos De Preparación
The synthesis of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . By binding to these receptors, the compound can modulate neurotransmission and influence various neurological processes . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester can be compared with similar compounds such as:
Phenobarbital: Both compounds interact with GABA receptors, but phenobarbital is primarily used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific applications in neurology research and its ability to modulate GABA receptors .
Propiedades
Fórmula molecular |
C17H17ClN2O4 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chloro-2-nitrophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(21)19(13-7-5-4-6-8-13)15-11-12(18)9-10-14(15)20(22)23/h4-11H,1-3H3 |
Clave InChI |
VBHZVBALECNZON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















